Cas no 1799485-19-0 (3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester)
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester
- 1,3,2-Dioxaborolane, 2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-
- 2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-2-fluoro-3-bromo-5-trifluoromethylbenzene
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- MDL: MFCD31806029
- Inchi: 1S/C13H14BBrF4O2/c1-11(2)12(3,4)21-14(20-11)8-5-7(13(17,18)19)6-9(15)10(8)16/h5-6H,1-4H3
- InChI Key: VIOMUSUOFMACKB-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(F)(F)F)C=C(B2OC(C)(C)C(C)(C)O2)C=1F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 386
- Topological Polar Surface Area: 18.5
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559465-500 mg |
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester; . |
1799485-19-0 | 500MG |
€172.40 | 2023-04-13 | ||
| abcr | AB559465-1 g |
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester; . |
1799485-19-0 | 1g |
€221.70 | 2023-04-13 | ||
| abcr | AB559465-5 g |
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester; . |
1799485-19-0 | 5g |
€662.10 | 2023-04-13 | ||
| abcr | AB559465-10 g |
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester; . |
1799485-19-0 | 10g |
€1,093.00 | 2023-04-13 | ||
| abcr | AB559465-500mg |
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester; . |
1799485-19-0 | 500mg |
€172.40 | 2023-08-31 | ||
| abcr | AB559465-1g |
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester; . |
1799485-19-0 | 1g |
€271.40 | 2025-03-19 | ||
| abcr | AB559465-5g |
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester; . |
1799485-19-0 | 5g |
€832.20 | 2025-03-19 | ||
| abcr | AB559465-10g |
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester; . |
1799485-19-0 | 10g |
€1376.60 | 2025-03-19 | ||
| Ambeed | A1630555-1g |
2-(3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1799485-19-0 | 98% | 1g |
$253.0 | 2024-08-03 | |
| Ambeed | A1630555-5g |
2-(3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1799485-19-0 | 98% | 5g |
$759.0 | 2024-08-03 |
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester Suppliers
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester
Introduction to 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester (CAS No. 1799485-19-0) in Modern Chemical Biology and Medicinal Chemistry
The compound 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester (CAS No. 1799485-19-0) represents a sophisticated molecular scaffold that has garnered significant attention in the realms of chemical biology and medicinal chemistry. Its unique structural features—comprising a bromo, fluoro, and trifluoromethyl substituent on a phenyl ring, coupled with a boronic acid pinacol ester functionality—make it a versatile intermediate for the synthesis of biologically active molecules. This introduction delves into the compound's structural attributes, synthetic methodologies, and its emerging applications in drug discovery, particularly in the development of novel therapeutic agents.
At the heart of the compound's utility lies its boronic acid pinacol ester moiety. Boronic acids are well-known for their ability to participate in reversible coordination with metals, a property that has been leveraged in various catalytic processes, including Suzuki-Miyaura cross-coupling reactions. The pinacol ester form provides enhanced stability under ambient conditions while maintaining reactivity in aqueous or polar organic solvents. This balance is critical for synthetic applications, where both stability and reactivity must be carefully orchestrated. The presence of electron-withdrawing groups such as the trifluoromethyl and fluoro substituents further modulates the electronic properties of the aromatic ring, influencing its reactivity and interactions with biological targets.
The 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester (CAS No. 1799485-19-0) serves as an invaluable building block for constructing complex heterocyclic structures. In recent years, there has been a surge in interest toward heterocyclic compounds due to their prevalence in natural products and their demonstrated efficacy as pharmaceuticals. For instance, fluoro-substituted heterocycles have been shown to enhance metabolic stability and binding affinity to biological receptors. The incorporation of bromo and trifluoromethyl groups into these systems can further fine-tune pharmacokinetic properties, such as lipophilicity and bioavailability. Researchers have utilized this compound to synthesize derivatives with potential applications in oncology, immunology, and anti-inflammatory therapies.
One of the most compelling aspects of this compound is its role in fragment-based drug design (FBDD). FBDD is an innovative approach that relies on identifying small molecular fragments capable of binding to target proteins with high affinity. These fragments can then be iteratively modified and linked together to generate lead compounds. The 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester (CAS No. 1799485-19-0) provides a scaffold that can be easily functionalized through cross-coupling reactions, allowing chemists to explore diverse chemical space efficiently. Recent studies have demonstrated its utility in generating novel kinase inhibitors, where the bromo group facilitates Suzuki-Miyaura coupling with boronic acids derived from heterocyclic cores.
The pharmaceutical industry has also embraced this compound for its potential in developing next-generation therapeutics targeting resistant pathogens or rare diseases. The fluoro substituent, in particular, is renowned for its ability to improve drug resistance profiles by conferring metabolic stability against enzymatic degradation. For example, fluoro-substituted antiviral agents have shown enhanced efficacy against viral strains that develop resistance to conventional treatments. Similarly, the trifluoromethyl group can enhance binding interactions by increasing lipophilicity while minimizing polar surface area—a key parameter in drug-likeness assessments. The bromo group further extends synthetic possibilities by enabling halogen-metal exchange reactions or direct arylation processes.
In academic research circles, this compound has been employed to explore novel catalytic systems that bridge organic synthesis with medicinal chemistry applications. For instance, researchers have investigated its use as a precursor for generating organoboron reagents that participate in asymmetric transformations through chiral ligand control. Such advances are crucial for producing enantiomerically pure drugs with improved pharmacological profiles. Moreover, the boronic acid pinacol ester functionality allows for facile derivatization into other pharmacophores via oxidation or hydrolysis steps—a flexibility that is indispensable when designing multi-target drugs.
The synthetic utility of 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester (CAS No. 1799485-19-0) extends beyond pharmaceuticals into materials science and agrochemicals. Its ability to undergo cross-coupling reactions under mild conditions makes it an attractive candidate for synthesizing advanced materials with tailored electronic properties or for developing novel pesticides with improved environmental profiles. For example, researchers have utilized this compound to construct conjugated polymers that exhibit exceptional charge transport properties—a critical feature for organic electronics applications.
As our understanding of biological pathways continues to evolve, so does the demand for sophisticated molecular tools capable of modulating these systems with high precision. The 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester (CAS No. 1799485-19-0) exemplifies how structural complexity can be leveraged to develop innovative solutions for therapeutic challenges. Its continued exploration promises to yield new insights into disease mechanisms and accelerate the discovery of next-generation medicines.
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